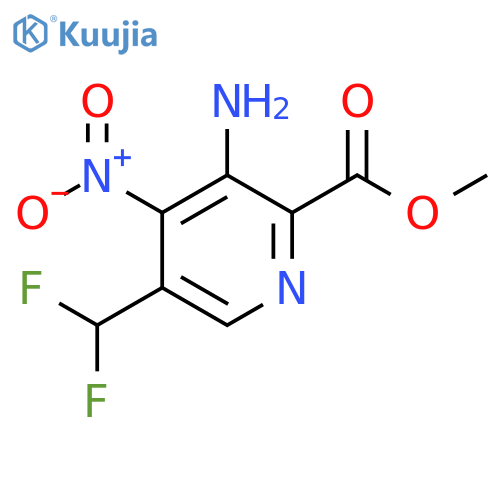

Cas no 1806796-57-5 (Methyl 3-amino-5-(difluoromethyl)-4-nitropyridine-2-carboxylate)

1806796-57-5 structure

商品名:Methyl 3-amino-5-(difluoromethyl)-4-nitropyridine-2-carboxylate

CAS番号:1806796-57-5

MF:C8H7F2N3O4

メガワット:247.155688524246

CID:4855870

Methyl 3-amino-5-(difluoromethyl)-4-nitropyridine-2-carboxylate 化学的及び物理的性質

名前と識別子

-

- Methyl 3-amino-5-(difluoromethyl)-4-nitropyridine-2-carboxylate

-

- インチ: 1S/C8H7F2N3O4/c1-17-8(14)5-4(11)6(13(15)16)3(2-12-5)7(9)10/h2,7H,11H2,1H3

- InChIKey: FEHAKWQYTLWUIH-UHFFFAOYSA-N

- ほほえんだ: FC(C1=CN=C(C(=O)OC)C(=C1[N+](=O)[O-])N)F

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 8

- 重原子数: 17

- 回転可能化学結合数: 3

- 複雑さ: 310

- 疎水性パラメータ計算基準値(XlogP): 1.4

- トポロジー分子極性表面積: 111

Methyl 3-amino-5-(difluoromethyl)-4-nitropyridine-2-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A029066439-1g |

Methyl 3-amino-5-(difluoromethyl)-4-nitropyridine-2-carboxylate |

1806796-57-5 | 97% | 1g |

$1,534.70 | 2022-03-31 |

Methyl 3-amino-5-(difluoromethyl)-4-nitropyridine-2-carboxylate 関連文献

-

Alejandro Vásquez-Espinal,Osvaldo Yañez,Edison Osorio,Carlos Areche,Olimpo García-Beltrán,Lina M. Ruiz,Bruce K. Cassels,William Tiznado New J. Chem., 2021,45, 590-596

-

Satyam Kumar,G. D. Dwivedi,Shiv Kumar,R. B. Mathur,U. Saxena,A. K. Ghosh,Amish G. Joshi,H. D. Yang,Sandip Chatterjee Dalton Trans., 2015,44, 3109-3117

-

Lei Li,Hui Li,Xiao Cheng Zeng Chem. Commun., 2015,51, 9535-9538

1806796-57-5 (Methyl 3-amino-5-(difluoromethyl)-4-nitropyridine-2-carboxylate) 関連製品

- 68551-17-7(Isoalkanes, C10-13)

- 574732-18-6(2,4-Dichloro-3-(difluoromethyl)benzoic acid)

- 2034353-56-3(methyl 3,4-diethoxy-5-{6-methyl-4-oxo-4H,5H-1,2,3triazolo1,5-apyrazine-3-amido}benzoate)

- 1261449-20-0(4-(Bromomethyl)-3-cyanobenzaldehyde)

- 2228171-43-3(4-(2-bromo-1-hydroxyethyl)-3-methoxyphenol)

- 1360922-74-2(Methyl 5-chloro-3-cyanopicolinate)

- 1807262-18-5(4-Bromo-2-fluoro-3-nitrobenzenesulfonyl chloride)

- 1244855-70-6(7-Benzyl-5-bromo-4-chloro-7H-pyrrolo2,3-dpyrimidine)

- 562803-69-4(3-(2-Pyrimidinylmethyl)benzoic acid)

- 2228991-37-3(2-amino-1-5-(4-fluorophenyl)furan-2-ylpropan-1-one)

推奨される供給者

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量